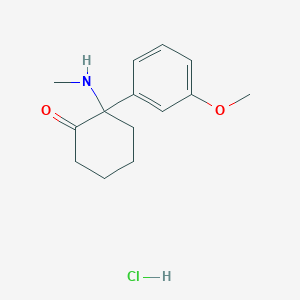

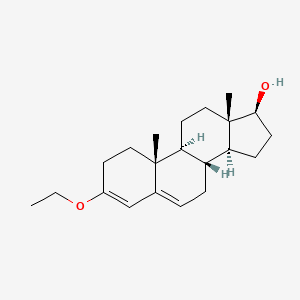

3-Ethoxyandrosta-3,5-dien-17beta-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Ethoxyandrosta-3,5-dien-17beta-ol, also known as 3-Ethoxyandrosta-3,5-dien-17beta-ol propanoate, is a chemical compound with the molecular formula C24H36O3 . It has a mass of 372.266±0 dalton .

Synthesis Analysis

The synthesis of 3-Ethoxyandrosta-3,5-dien-17beta-ol involves several steps. Initially, 100g of the etherification product is added to 800 ml of methanol in a 1000 ml three-neck bottle. The mixture is stirred and heated to 20 - 25 °C, and then 12g of potassium borohydride is slowly added over a period of 0.5 - 1.0 hours. The reaction is stirred for 2-3 hours at the same temperature. After the reaction is complete, 0.1N hydrochloric acid is slowly added until the pH reaches 6.5 - 7.0 .Molecular Structure Analysis

The molecular structure of 3-Ethoxyandrosta-3,5-dien-17beta-ol is complex, with 24 carbon atoms, 36 hydrogen atoms, and 3 oxygen atoms . It has 6 defined stereocentres .Physical And Chemical Properties Analysis

3-Ethoxyandrosta-3,5-dien-17beta-ol has a molecular weight of 372.5408 . Its exact mass is 372.2664 . The compound is a type of chemical entity and a subclass of a chemical compound .Applications De Recherche Scientifique

Cytochrome P45017alpha Inhibition : A study by Jarman et al. (1998) found that the 16,17-double bond in related steroidal compounds is essential for irreversible inhibition of human cytochrome P45017alpha, an enzyme involved in steroidogenesis.

CYP17 Enzyme and Androgen Receptor Inhibition : Handratta et al. (2005) synthesized steroidal C-17 benzoazoles and pyrazines, showing potent inhibition of human CYP17 enzyme and antagonistic effects on androgen receptors, which is significant for prostate cancer treatment.

Identification of New Epimers : Research by Yang et al. (2004) led to the isolation of new epimers, such as 3alpha-ethoxyandrost-4-en-17beta-ol, from the mother liquid of testosterone, showcasing the diversity of steroidal structures.

Synthesis of Steroid Oligoester Gelators : Drašar et al. (2005) synthesized linear oligoesters based on etienic acid, demonstrating the complex synthetic chemistry involving steroids.

Steroidal Anti-Inflammatory Evaluation : A study by Griggs and King (1978) explored the anti-inflammatory properties of 17beta-amino-steroids based on the 3beta-methoxy-5-androstene nucleus, indicative of potential therapeutic applications.

Metabolism of 4-Hydroxyandrostenedione and 4-Hydroxytestosterone : Research by Kohler et al. (2007) studied the metabolism of these substances, which are related to doping in sports and cancer treatment.

Inhibition of Estrone Sulfate-Induced Uterine Growth : Ciobanu et al. (2003) investigated the effects of nonestrogenic steroidal inhibitors of steroid sulfatase on uterine growth, relevant for cancer research.

Microbial Transformation of Steroids : A study by Choudhary et al. (2005) focused on the transformation of ethynyl- and ethylsteroids by fungi, revealing insights into the biotransformation of steroids.

Steroidal Imaging Agents for Prostate : Castonguay et al. (1978) synthesized and evaluated substituted androstanes for potential use in prostate imaging, indicating their diagnostic potential.

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-3-ethoxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O2/c1-4-23-15-9-11-20(2)14(13-15)5-6-16-17-7-8-19(22)21(17,3)12-10-18(16)20/h5,13,16-19,22H,4,6-12H2,1-3H3/t16-,17-,18-,19-,20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYWLMCUWKIZIB-PXQJOHHUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CCC3C4CCC(C4(CCC3C2(CC1)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CC1)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[10-Oxo-10-[4-(5-sulfanylidenedithiol-3-yl)phenoxy]decyl]-triphenylphosphanium](/img/structure/B593275.png)